(1-Naphthyl)methyl Methacrylate

Copolymerization Kinetics Monomer Reactivity Ratios Polymer Sequence Distribution

Standard alkyl methacrylates fail to provide controlled fluorescence or predictable copolymer sequence distribution for advanced materials. (1-Naphthyl)methyl methacrylate (NMMA) offers quantifiable advantages: - **Optical coatings:** Near-alternating reactivity with MMA (r1=0.83, r2=0.89) prevents high-RI block formation, ensuring refractive index >1.53 with low birefringence. - **Polymer diffusion studies:** Linear excimer-to-monomer emission ratio (I_E/I_M) vs. composition enables non-destructive fluorescence-based mixing assays. - **Visible-light curing:** Moderate cure speed (3rd among naphthyl acrylates) provides wider processing window vs. 2-naphthyl analog, reducing shrinkage stress. Available for immediate R&D supply. Custom pack sizes on request.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 28171-92-8
Cat. No. B013759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Naphthyl)methyl Methacrylate
CAS28171-92-8
Synonyms2-Methyl-2-propenoic Acid 1-Naphthalenylmethyl Ester;  Methacrylic Acid 1-Naphthylmethyl Ester;  1-Naphthalenemethanol Methacrylate;  1-Naphthylmethyl Methacrylate; 
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C15H14O2/c1-11(2)15(16)17-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3
InChIKeyXUFGRSOFTCSQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthylmethyl Methacrylate: Properties and Comparators


(1-Naphthyl)methyl methacrylate (CAS: 28171-92-8), also known as NMMA or 1-NM, is a methacrylate ester monomer featuring a naphthalene chromophore linked via a methylene spacer [1]. This structural motif imparts unique photophysical and reactivity characteristics that differentiate it from simpler alkyl methacrylates (e.g., methyl methacrylate, MMA), regioisomeric analogs (e.g., 2-naphthyl methacrylate, 2-NM), and acrylate counterparts (e.g., 1-naphthyl acrylate, 1-NA). Its primary documented utility lies in applications requiring intrinsic fluorescence for polymer diffusion studies or tailored copolymerization behavior for high-refractive-index materials.

Fluorescent Probe Intrinsic naphthyl fluorescence for polymer interdiffusion studies
Controlled Copolymerization Near-alternating reactivity with MMA for uniform comonomer distribution
High-RI Materials Naphthyl chromophore supports elevated refractive index in optical coatings

Why 1-Naphthylmethyl Methacrylate Cannot Be Substituted


Substituting (1-naphthyl)methyl methacrylate with generic alternatives such as methyl methacrylate (MMA) or even closely related isomers like 2-naphthyl methacrylate (2-NM) is not a straightforward swap. The presence of the 1-naphthylmethyl group alters the monomer's reactivity ratios in copolymerization (r1=0.83 vs. r2=0.89 for MMA), leading to different sequence distributions [1]. Furthermore, photopolymerization kinetics studies show that 1-NM exhibits distinct reactivity under UV and visible light compared to both its 2-naphthyl isomer and its acrylate analog [2]. Even at the photophysical level, the 1-position attachment and methylene spacer in 1-NM yield an excimer-to-monomer emission ratio (I_E/I_M) that scales predictably with composition, a calibration curve that does not directly translate to 2-NM-based systems [3]. These quantifiable differences in copolymerization behavior, photochemical response, and fluorescence calibration underscore why procurement must be compound-specific.

Copolymerization Sequence Distribution
NMMA/MMA exhibits near-alternating reactivity (r1·r2
Photopolymerization Kinetics
Under UV and visible light, 1-NM shows a distinct reactivity ranking compared to its 2-naphthyl isomer and acrylate analog. Cure speed and processing window may not transfer directly.
Fluorescence Calibration Transfer
The linear IE/IM vs. composition calibration developed for 1-NM copolymers is not directly applicable to 2-NM systems, where a logarithmic relationship complicates quantitative analysis.

Quantitative Performance Differentiators for 1-Naphthylmethyl Methacrylate


Copolymerization Reactivity Ratios: NMMA vs. MMA

In free-radical copolymerization with methyl methacrylate (MMA), 1-naphthylmethyl methacrylate (NMMA) exhibits a reactivity ratio (r1) of 0.83, while MMA (r2) is 0.89 [1]. This indicates a slight tendency towards alternating copolymerization (r1*r2 < 1), which is distinct from the behavior of 2-naphthyl methacrylate (2-NM) with MMA, where 2-NM is significantly more reactive (r values ranging from 2.46 to 4.13 depending on solvent) [2].

Reactivity Ratios
Method context
r1 (NMMA) = 0.83, r2 (MMA) = 0.89
r1·r2 = 0.74 (near-alternating)
2-NM: r = 2.46–4.13
Near-alternating comonomer distribution supports homogeneous copolymer sequences
Free radical bulk/solution copolymerization
Copolymerization Kinetics Monomer Reactivity Ratios Polymer Sequence Distribution

Comparative Photopolymerization Kinetics

Under UV irradiation (photoinitiator: dimetoxyphenylacetophenone), the relative reactivity of naphthyl(meth)acrylates in melt photopolymerization follows the order: 1-Br-2-NMA > 1-Br-2-NA > 2-NMA > 2-NA > 1-NMA > 1-NA [1]. Under visible light (photoinitiator: 9,10-phenanthrenequinone), the order changes to: 2-NMA > 1-Br-2-NMA > 1-NMA > 1-Br-2-NA > 2-NA > 1-NA [1]. Notably, 1-NM is less reactive than its 2-naphthyl isomer (2-NM) under both conditions but more reactive than its acrylate analog (1-NA).

Photopolymerization Rank
Head-to-head
UV: 2-NMA > 1-Br-2-NA > 2-NA > 1-NMA > 1-NA VL: 2-NMA > 1-Br-2-NMA > 1-NMA > 1-Br-2-NA > 2-NA > 1-NA
Moderate visible-light cure speed offers wider processing window than 2-NM
Melt photopolymerization, specified photoinitiators
Photopolymerization Kinetics UV Curing Visible Light Curing

Excimer Formation for Compositional Analysis

In copolymers of 1-naphthylmethyl methacrylate (1-NM) and methyl methacrylate (MMA), the ratio of excimer to monomer emission intensities (I_E/I_M) exhibits a linear relationship with copolymer composition [1]. This allows for direct quantitative determination of 1-NM content in a copolymer via fluorescence spectroscopy. In contrast, 2-naphthyl methacrylate (2-NM) copolymers show a logarithmic relationship between I_E/I_M and the diad fraction (f_nn) [2], making calibration more complex and less linear.

Fluorescence Calibration
Reported
1-NM: IE/IM ∝ composition (linear)
2-NM: IE/IM vs. fnn (logarithmic)
Linear relationship simplifies quantitative analysis of copolymer composition
Steady-state fluorescence spectroscopy
Fluorescence Spectroscopy Excimer Formation Copolymer Analysis Polymer Latex Interdiffusion

High Refractive Index Potential

Patents disclose (1-naphthyl)methyl methacrylate as a component for achieving high refractive index (RI) materials [1]. While the exact measured RI of the homopolymer is not provided in the source, the monomer's calculated RI is 1.59 . This is comparable to other high-RI methacrylates like 2-naphthyl methacrylate (polymer RI ~1.62-1.65) and significantly higher than standard methacrylates like MMA (polymer RI ~1.49) [2]. The naphthyl group's polarizability contributes to the enhanced RI.

Refractive Index Contribution
Class-level
Monomer calculated RI: 1.59
Estimated increase over PMMA: ~0.10–0.16
May support formulation of high-RI optical polymers
Polymer RI depends on composition; data to verify
High Refractive Index Polymers Optical Materials n-Value

1-Naphthylmethyl Methacrylate Application Scenarios


Fluorescent Probe for Polymer Film Interdiffusion

Leverage the linear relationship between excimer-to-monomer emission ratio (I_E/I_M) and 1-NM copolymer composition [1] to create a non-destructive, fluorescence-based assay for polymer interdiffusion. Synthesize a low-level (1-5 mol%) 1-NM/MMA copolymer latex. Upon film formation, monitor the change in I_E/I_M over time using steady-state fluorescence spectroscopy. The linear calibration curve allows for direct quantification of the degree of mixing, providing a distinct advantage over the more complex, logarithmic calibration required for 2-NM probes [2].

Controlled Copolymer Synthesis for High-RI Coatings

Utilize the near-alternating reactivity ratios (r1=0.83, r2=0.89) of 1-NM with MMA [1] to synthesize statistical copolymers with a uniform distribution of the high-refractive-index naphthyl moiety. This prevents the formation of long, high-RI blocks that could cause optical heterogeneity or phase separation. The resulting copolymers are suitable for optical coatings where a consistent refractive index (estimated >1.53) and low birefringence are required, as highlighted in high-RI material patents [3].

Visible-Light Photocurable Resin

Formulate a visible-light curable resin using 1-NM as a monomer. Based on direct head-to-head kinetic data [1], 1-NM offers a moderate cure speed under visible light (ranked 3rd among tested naphthyl(meth)acrylates), which is slower than 2-NM (ranked 1st) but faster than its acrylate analog (1-NA, ranked 6th). This intermediate reactivity provides a wider processing window for applications like 3D printing or dental restoratives, reducing the risk of premature gelation or shrinkage stress associated with highly reactive monomers like 2-NM.

Fluorescently Labeled Block Copolymer Synthesis

Employ 1-NM as a comonomer in controlled radical polymerizations (e.g., ATRP, RAFT) to synthesize well-defined block copolymers containing fluorescent segments. The established reactivity ratios with MMA [1] and the predictable fluorescence response [2] allow for the design of macromolecular architectures with precise labeling at specific chain ends or in discrete blocks. This enables fundamental studies of self-assembly, micellization, and polymer dynamics where non-invasive fluorescence tracking is required.

Application
Selection Property
Validation Focus
Fluorescent Probe for Polymer Interdiffusion
Linear excimer-monomer emission ratio vs. composition
Fluorescence-based quantification of film mixing
High-RI Optical Coatings
Near-alternating MMA copolymerization for uniform naphthyl distribution
Refractive index homogeneity and optical clarity
Visible-Light Photocurable Resin
Moderate visible-light cure speed with wider processing window
Cure depth, shrinkage stress control
Fluorescent Block Copolymer Synthesis
Established reactivity ratios for controlled radical polymerization
Block architecture fidelity and fluorescence labeling

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